molecular formula C16H18ClN3O2S2 B2475839 N-(4-chlorophenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 954017-74-4

N-(4-chlorophenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2475839
CAS No.: 954017-74-4
M. Wt: 383.91
InChI Key: VCHHACIQKLAJKB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H18ClN3O2S2 and its molecular weight is 383.91. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activity

Several studies have synthesized derivatives related to the structure of N-(4-chlorophenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide and evaluated their antibacterial and antifungal activities. For instance, derivatives have been shown to exhibit moderate to good activity against Gram-positive and Gram-negative bacteria, including S. aureus and E. coli. QSAR studies of these compounds indicate that substituents with bulkier groups increase hydrophobicity or steric bulk character, potentially enhancing antibacterial efficacy (Desai et al., 2008). Additionally, novel derivatives have demonstrated antimicrobial activity against a panel of bacteria and fungi, with some compounds showing promising inhibitory effects on mycobacteria, including Mycobacterium tuberculosis (Krátký et al., 2017).

Anticancer Activity

The anticancer potential of related compounds has also been explored. New N,N-diphenylamine derivatives synthesized through reactions involving similar structural motifs have shown significant analgesic and anti-inflammatory activities, suggesting potential for development into new therapeutic agents for managing pain and inflammation. Such compounds may serve as excellent starting points for the development of new lead compounds in cancer treatment (Kumar & Mishra, 2020). Furthermore, derivatives have displayed reasonable anticancer activity against various cancer cell lines, particularly melanoma, highlighting the potential for these compounds to be developed into effective anticancer drugs (Duran & Demirayak, 2012).

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative, structurally related to the compound of interest, has been synthesized and evaluated for its therapeutic efficacy against Japanese encephalitis. This compound showed significant antiviral and antiapoptotic effects in vitro, with notable decreases in viral load and increased survival in infected mice. These findings suggest a promising avenue for the development of treatments for viral diseases (Ghosh et al., 2008).

Molecular Docking and Analgesic Activity

Some novel 2-chloro-N,N-diphenylacetamide derivatives, including structural analogs, have been synthesized and docked on COX-1 and COX-2 enzymes. These compounds were evaluated for analgesic activity, with significant responses observed, suggesting potential as analgesic agents. Molecular docking studies have provided insights into the binding sites and strengths, highlighting the therapeutic potential of these compounds (Kumar et al., 2019).

Properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S2/c1-2-7-18-14(21)8-13-9-23-16(20-13)24-10-15(22)19-12-5-3-11(17)4-6-12/h3-6,9H,2,7-8,10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHHACIQKLAJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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